

Spectroscopic Profile of 3,5-Dimethoxybenzamide: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzamide

Cat. No.: B098736

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethoxybenzamide**, a valuable building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dimethoxybenzamide** ($C_9H_{11}NO_3$, Molar Mass: 181.19 g/mol). The data presented is a combination of experimentally reported values for closely related structures and predicted values based on established spectroscopic principles.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|---------------|-------------|------------------------------|
| ~7.5 - 8.0 | Broad Singlet | 1H | Amide (-NHa) |
| ~6.9 - 7.2 | Broad Singlet | 1H | Amide (-NHb) |
| ~6.8 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~6.5 | Triplet | 1H | Aromatic (H-4) |
| ~3.8 | Singlet | 6H | Methoxy (-OCH ₃) |

Solvent: CDCl₃,

Reference: TMS

(Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------------|
| ~170 | Amide Carbonyl (C=O) |
| ~160 | Aromatic (C-3, C-5) |
| ~135 | Aromatic (C-1) |
| ~105 | Aromatic (C-2, C-6) |
| ~103 | Aromatic (C-4) |
| ~55 | Methoxy (-OCH ₃) |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3350, ~3170 | Strong, Broad | N-H Stretch (Amide) |
| ~3010 | Medium | C-H Stretch (Aromatic) |
| ~2950, ~2840 | Medium | C-H Stretch (Methoxy) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1600 | Strong | N-H Bend (Amide II) & C=C Stretch (Aromatic) |
| ~1470 | Medium | C-H Bend (Methoxy) |
| ~1205 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |
| ~1060 | Strong | C-O Stretch (Symmetric, Aryl Ether) |
| ~830 | Strong | C-H Out-of-plane Bend (Aromatic) |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 181 | 100 | [M] ⁺ (Molecular Ion) |
| 165 | 40 | [M - NH ₂] ⁺ |
| 151 | 30 | [M - CH ₂ O] ⁺ |
| 136 | 60 | [M - NH ₂ - CHO] ⁺ |
| 108 | 50 | [C ₇ H ₈ O] ⁺ |
| 77 | 20 | [C ₆ H ₅] ⁺ |

Ionization Mode: Electron
Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **3,5-Dimethoxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **3,5-Dimethoxybenzamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to approximately 16 ppm, centered around 6 ppm.
- Use a 90° pulse width and a relaxation delay of 5 seconds.
- Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.

^{13}C NMR Acquisition:

- Tune the probe to the ^{13}C frequency.

- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to approximately 240 ppm, centered around 120 ppm.
- Use a 30° pulse width and a relaxation delay of 2 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
- Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small, solid sample of **3,5-Dimethoxybenzamide** directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
- Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
- The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) or with a direct insertion probe.

Sample Preparation:

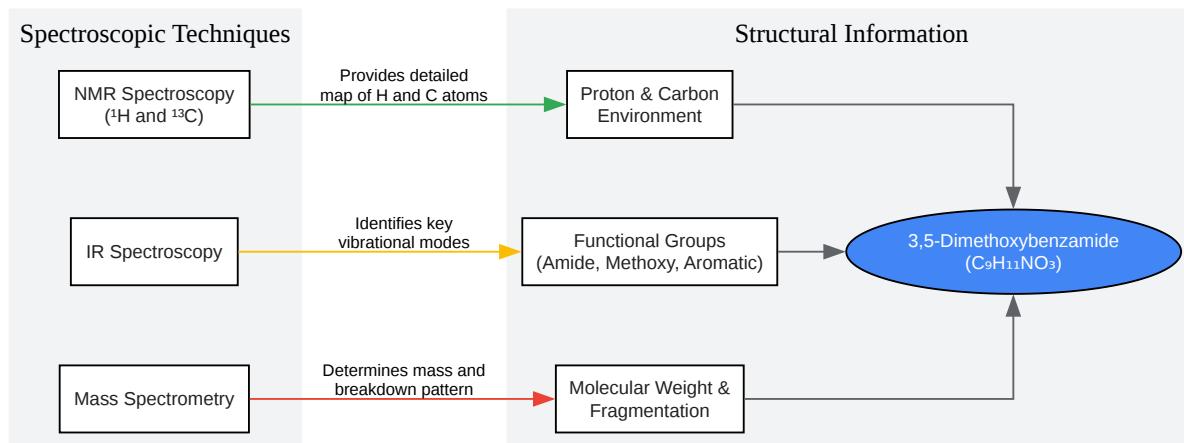
- For GC-MS, prepare a dilute solution (approximately 1 mg/mL) of **3,5-Dimethoxybenzamide** in a volatile solvent such as methanol or ethyl acetate.
- For direct insertion, place a small amount of the solid sample in a capillary tube.

Data Acquisition:

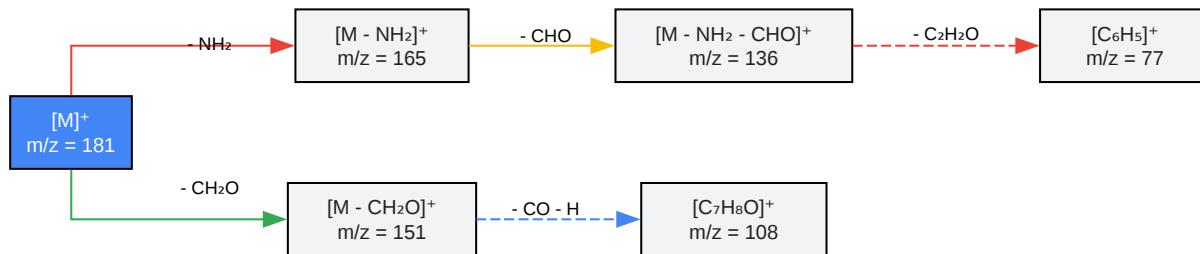
- GC-MS: Inject a small volume (e.g., 1 μ L) of the solution into the GC. The compound will be separated from any impurities and then introduced into the mass spectrometer.
- Direct Insertion: Insert the probe into the ion source and heat it to volatilize the sample.
- The molecules are ionized using a standard electron energy of 70 eV.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative ion abundance against m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **3,5-Dimethoxybenzamide**.

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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

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Caption: Predicted Mass Spectrometry Fragmentation Pathway.

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